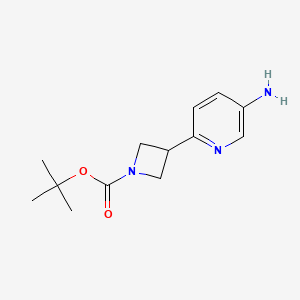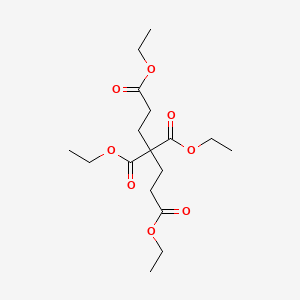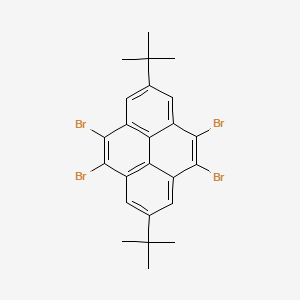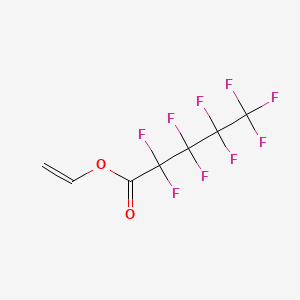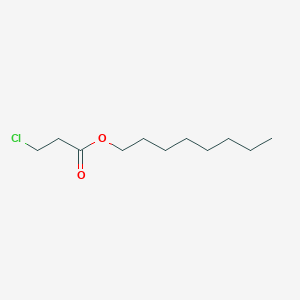
3-(1H-Pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Pyrazol-3-yl)benzamide is an organic compound with the molecular formula C10H9N3O. It features a benzamide group attached to a pyrazole ring, making it a versatile molecule in various chemical and biological applications. This compound is typically found as a white to light yellow crystalline solid .
準備方法
Synthetic Routes and Reaction Conditions
One common synthetic route for 3-(1H-Pyrazol-3-yl)benzamide involves the reaction of benzoyl chloride with 1H-pyrazol-3-amine under basic conditions. The reaction typically proceeds as follows:
Reactants: Benzoyl chloride and 1H-pyrazol-3-amine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Base: Triethylamine or sodium hydroxide.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Reaction Time: Several hours to overnight.
The reaction yields this compound after purification, typically by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-(1H-Pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized benzamide derivatives.
Reduction: 3-(1H-Pyrazol-3-yl)benzylamine.
Substitution: Halogenated or alkylated derivatives of this compound.
科学的研究の応用
3-(1H-Pyrazol-3-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 3-(1H-Pyrazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would vary based on the specific biological context .
類似化合物との比較
Similar Compounds
3-(1H-Pyrazol-5-yl)benzamide: Similar structure but with the pyrazole ring attached at a different position.
4-(1H-Pyrazol-3-yl)benzamide: Another positional isomer with the pyrazole ring attached at the para position on the benzene ring.
3-(1H-Pyrazol-3-yl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
Uniqueness
3-(1H-Pyrazol-3-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Its structure allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science .
特性
分子式 |
C10H9N3O |
|---|---|
分子量 |
187.20 g/mol |
IUPAC名 |
3-(1H-pyrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-3-1-2-7(6-8)9-4-5-12-13-9/h1-6H,(H2,11,14)(H,12,13) |
InChIキー |
MGASLXMVPOKHCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dioxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B12084424.png)

